N-Cyano-4-pyridinecarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyanopyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-5-10-7(11)6-1-3-9-4-2-6/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAGWQYHUNVQCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633396 | |
| Record name | N-Cyanopyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325801-73-8 | |
| Record name | N-Cyanopyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Synthesis Optimization for N Cyano 4 Pyridinecarboxamide
Direct Synthetic Approaches to N-Cyano-4-pyridinecarboxamide
Direct synthetic routes to this compound focus on the introduction of the cyano or amide functionality onto a pre-existing pyridine (B92270) ring. These methods are often favored for their atom economy and potentially shorter reaction sequences.
Advanced Cyanation Reactions of Pyridine Carboxamide Precursors
The introduction of a cyano group onto a pyridine carboxamide precursor can be achieved through several advanced cyanation reactions. One potential pathway involves the adaptation of the Rosenmund-von Braun reaction, which traditionally converts aryl halides into aryl nitriles using copper(I) cyanide in a polar, high-boiling solvent. organic-chemistry.org For this to be applied to the synthesis of this compound, a suitable precursor such as a halogenated 4-pyridinecarboxamide would be required.
Modern approaches to cyanation offer milder and more efficient alternatives. For instance, direct cyanation of heterocycles can be accomplished using a copper cyanide catalyst in the presence of an iodine oxidant. researchgate.net Palladium-catalyzed cyanation reactions, often employed for alkenyl and aryl halides, could also be adapted for appropriately functionalized pyridine carboxamide precursors. organic-chemistry.org These catalytic methods often exhibit high functional group tolerance and can proceed under less harsh conditions than traditional methods.
A summary of potential cyanation reagents and their applicability is presented in the table below.
| Cyanation Reagent | Precursor Type | Potential Advantages |
| Copper(I) Cyanide | Halogenated 4-pyridinecarboxamide | Established methodology organic-chemistry.org |
| Copper Cyanide/Iodine | 4-Pyridinecarboxamide | Direct cyanation of the heterocycle researchgate.net |
| Acetone Cyanohydrin (with Pd catalyst) | Halogenated 4-pyridinecarboxamide | Chemoselective and efficient organic-chemistry.org |
| Trimethylsilyl (B98337) Cyanide (with Pd catalyst) | Propargylic carbonates (hypothetical precursor) | Access to diverse structures organic-chemistry.org |
Amidation Reactions from 4-Cyanopyridine (B195900) Derivatives
The synthesis of this compound can also be approached by forming the amide bond from a 4-cyanopyridine derivative. A key transformation in this regard is the hydrolysis of a nitrile. Research has shown that a coordinated 4-cyanopyridine ligand on a ruthenium complex can be hydrolyzed to the corresponding 4-pyridinecarboxamide complex. nih.govacs.orgacs.orgscispace.com This demonstrates the feasibility of converting the cyano group to a carboxamide under specific reaction conditions.
Another promising route is the biotransformation of 4-cyanopyridine. The use of nitrilase enzymes from organisms such as Nocardia globerula or fungi like Fusarium solani and Aspergillus niger can convert 4-cyanopyridine into isonicotinic acid (4-pyridinecarboxylic acid). a2bchem.comthegoodscentscompany.com This acid can then be activated and reacted with a nitrogen source to form the desired N-cyanoamide. This enzymatic approach offers a green alternative to traditional chemical hydrolysis, often proceeding under mild conditions with high selectivity.
Multi-Step Synthetic Strategies for this compound
Multi-step syntheses allow for the construction of the target molecule from simpler, more readily available starting materials. These strategies can be broadly categorized into those that build the pyridine ring and those that functionalize a pre-formed pyridine scaffold.
Cycloaddition and Condensation Reactions for Pyridine Ring Formation
The de novo synthesis of the pyridine ring provides a versatile approach to constructing highly substituted pyridines. Cycloaddition reactions are a powerful tool in this regard. The Diels-Alder reaction, for example, can be employed to form the pyridine ring, though it can be challenging for simple 1-azadienes. baranlab.org A more common strategy involves inverse-electron-demand Diels-Alder reactions of heterocyclic azadienes. baranlab.org Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles offer another convergent and atom-efficient route to pyridine rings. acsgcipr.orgrsc.org
Condensation reactions are also widely used for pyridine synthesis. The Hantzsch pyridine synthesis, for instance, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). baranlab.org Other condensation strategies can utilize malononitrile (B47326) as a key building block to introduce the cyano group directly into the pyridine ring during its formation. researchgate.netresearchgate.net These methods often proceed through a series of Knoevenagel condensations, Michael additions, and cyclizations.
Functionalization of Pre-formed Pyridine Scaffolds (e.g., Isonicotinic Acid Derivatives)
Starting with a pre-formed pyridine ring, such as isonicotinic acid or its derivatives, allows for the introduction of the necessary functional groups through a series of reactions. C-H functionalization is a modern and efficient strategy for modifying the pyridine core. nih.govnih.gov For instance, palladium-catalyzed arylation can be used to introduce substituents at various positions on the pyridine ring of isonicotinic acid derivatives. nih.govnih.gov
A variety of other functionalization reactions can be envisioned, starting from readily available pyridine derivatives. These can include nitration, halogenation, and subsequent cross-coupling reactions to build up the desired substitution pattern before the final introduction of the N-cyanoamide group. google.com The choice of strategy depends on the desired substitution pattern and the availability of starting materials.
Modern Catalytic Methods and Green Chemistry Principles in this compound Synthesis
The synthesis of this compound can benefit significantly from the application of modern catalytic methods and the principles of green chemistry. These approaches aim to improve reaction efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.
The use of heterogeneous catalysts, such as magnetic nanoparticles, offers advantages in terms of catalyst recovery and reuse, contributing to a more sustainable process. nih.gov Metal-catalyzed reactions, in general, play a crucial role in many of the synthetic strategies discussed, from cross-coupling reactions to cycloadditions. acsgcipr.org
A summary of green chemistry approaches applicable to the synthesis is provided below.
| Green Chemistry Principle | Application in Synthesis |
| Catalysis | Use of heterogeneous catalysts, metal-catalyzed cross-couplings and cycloadditions acsgcipr.orgnih.gov |
| Biocatalysis | Enzymatic hydrolysis of nitriles a2bchem.comthegoodscentscompany.com |
| Alternative Energy Sources | Microwave-assisted synthesis, photochemical reactions researchgate.netrsc.org |
| Safer Solvents/Reaction Conditions | Use of greener solvents, solvent-free reactions rsc.org |
| Atom Economy | Multicomponent reactions, cycloadditions researchgate.net |
Comprehensive Analysis of Synthetic Route Efficiency, Selectivity, and Scalability
Synthesis of 4-Pyridinecarboxamide
The most common and industrially viable method for the preparation of 4-pyridinecarboxamide is the hydrolysis of 4-cyanopyridine. nih.govacs.orggoogle.com This reaction can be performed under acidic or basic conditions, or through metal-catalyzed hydration.
Acid-Catalyzed Hydrolysis: This method typically involves heating 4-cyanopyridine in the presence of a strong acid such as sulfuric acid. google.com While effective, this process can sometimes lead to the formation of the corresponding carboxylic acid (isonicotinic acid) as a byproduct, especially under harsh conditions or prolonged reaction times. The selectivity towards the amide is therefore a critical parameter to control.
Base-Catalyzed Hydrolysis: The use of a base, such as sodium hydroxide (B78521), can also effect the hydrolysis of the nitrile. However, this method may also suffer from the over-hydrolysis to the carboxylate salt.
Metal-Catalyzed Hydration: Transition metal catalysts, such as those based on ruthenium, can facilitate the hydration of nitriles to amides under milder conditions. For instance, a ruthenium(II) complex has been shown to hydrolyze coordinated 4-cyanopyridine to the corresponding amide. nih.govacs.org This approach can offer higher selectivity and avoid the use of harsh acids or bases, which is beneficial for scalability and waste reduction.
The efficiency of these methods is often high, with yields of 4-pyridinecarboxamide typically exceeding 80-90% under optimized conditions. The choice of method for large-scale production would likely favor a catalytic route to minimize waste and energy consumption.
N-Cyanation of 4-Pyridinecarboxamide
The introduction of a cyano group onto the amide nitrogen of 4-pyridinecarboxamide is the most crucial and challenging step in the synthesis of the target compound. Several electrophilic cyanating agents have been developed for the N-cyanation of amines and, to a lesser extent, amides. nih.govresearchgate.net The reactivity of the amide nitrogen in 4-pyridinecarboxamide is lower than that of a typical amine, necessitating careful selection of the cyanating agent and reaction conditions to achieve good efficiency and selectivity.
Potential synthetic routes for the N-cyanation of 4-pyridinecarboxamide include:
Reaction with Cyanogen (B1215507) Halides: Cyanogen bromide (BrCN) is a classic reagent for N-cyanation. nih.gov However, its high toxicity and volatility pose significant safety and handling challenges, making it less suitable for large-scale synthesis. nih.govnih.gov The reaction would involve the deprotonation of the amide with a suitable base followed by the addition of cyanogen bromide. Selectivity can be an issue, with the potential for side reactions.
Using Safer Cyanating Agents: To circumvent the hazards of cyanogen halides, several alternative electrophilic cyanating agents have been developed. These include:
1-Cyano-1,2-benziodoxol-3(1H)-one (CBX): This reagent is a stable, crystalline solid that has been shown to be effective for the N-cyanation of a variety of amines under mild conditions. researchgate.net Its application to amides like 4-pyridinecarboxamide would be a promising avenue to explore.
In situ Generation of Cyanogen Chloride: A method involving the oxidation of trimethylsilyl cyanide (TMSCN) with bleach (sodium hypochlorite) generates cyanogen chloride in situ. nih.gov This approach avoids the handling of gaseous cyanogen chloride directly.
N-Chlorosuccinimide (NCS) and Zinc Cyanide (Zn(CN)₂): This combination provides an operationally simple and less hazardous alternative for the N-cyanation of amines and could potentially be adapted for 4-pyridinecarboxamide. organic-chemistry.org
Electrochemical Cyanation: Recent advances have demonstrated the use of electrochemical methods for cyanation, which can be more sustainable and scalable. nih.govgre.ac.uk These methods often use safer cyanide sources and avoid the need for harsh chemical oxidants.
Efficiency, Selectivity, and Scalability Analysis
A comprehensive analysis of the synthetic routes is presented in the tables below, outlining the key parameters for each step.
Table 1: Synthesis of 4-Pyridinecarboxamide from 4-Cyanopyridine
| Method | Reagents | Typical Yield (%) | Selectivity Issues | Scalability |
| Acid-Catalyzed Hydrolysis | 4-Cyanopyridine, H₂SO₄, H₂O | 80-95 | Over-hydrolysis to isonicotinic acid | Moderate to High |
| Base-Catalyzed Hydrolysis | 4-Cyanopyridine, NaOH, H₂O | 75-90 | Formation of isonicotinate (B8489971) salt | Moderate |
| Metal-Catalyzed Hydration | 4-Cyanopyridine, Ruthenium catalyst, H₂O | >90 | High selectivity to the amide | High (catalytic process) |
Table 2: Potential N-Cyanation Methods for 4-Pyridinecarboxamide
| Method | Cyanating Agent | Potential Advantages | Potential Challenges | Scalability |
| Cyanogen Halide | Cyanogen bromide (BrCN) | Well-established reactivity | High toxicity, handling issues, potential side reactions | Low |
| Safer Reagent | 1-Cyano-1,2-benziodoxol-3(1H)-one (CBX) | Stable, crystalline solid, mild conditions | Reagent cost, optimization for amides needed | Moderate |
| In situ Generation | Bleach, Trimethylsilyl cyanide (TMSCN) | Avoids handling toxic gas | Requires careful control of reaction conditions | Moderate |
| Two-Component System | N-Chlorosuccinimide (NCS), Zinc Cyanide (Zn(CN)₂) | Less hazardous reagents | Optimization for amides required | Moderate to High |
| Electrochemical Method | Various (e.g., 5-aminotetrazole) | Sustainable, potentially high selectivity | Requires specialized equipment | High (flow chemistry compatible) nih.govgre.ac.uk |
Optimization of the Synthetic Route
To develop an efficient, selective, and scalable synthesis of this compound, the following considerations are paramount:
Selectivity: In the hydrolysis of 4-cyanopyridine, minimizing the formation of isonicotinic acid is crucial for simplifying purification. For the N-cyanation step, the primary challenge is to achieve selective cyanation on the amide nitrogen without affecting the pyridine ring. The pyridine nitrogen can potentially compete as a nucleophile, leading to the formation of pyridinium (B92312) species. The choice of a non-basic or sterically hindered base during the N-cyanation could mitigate this side reaction. Furthermore, C-H functionalization of the pyridine ring is a known possibility under certain catalytic conditions and should be avoided. nih.govnih.gov
Scalability: For large-scale production, the safety and cost of reagents are major factors. This makes highly toxic reagents like cyanogen bromide undesirable. Catalytic and electrochemical methods are generally more scalable and environmentally friendly. The use of flow reactors can offer significant advantages in terms of safety, heat and mass transfer, and continuous production, making them ideal for scaling up the synthesis. gre.ac.uk
Elucidation of Chemical Transformations and Reaction Mechanisms of N Cyano 4 Pyridinecarboxamide
Reactivity of the Cyano Functionality
The cyano group (C≡N) in N-Cyano-4-pyridinecarboxamide is a versatile functional group that can undergo hydrolysis as well as nucleophilic addition and cycloaddition reactions.
Detailed Hydrolysis Pathways and Kinetic Investigations
The hydrolysis of the cyano group in cyanopyridine derivatives is a well-documented process that can proceed under acidic, basic, or neutral (high-temperature) conditions. rsc.orgresearchgate.net The reaction typically occurs in a stepwise manner, first yielding the corresponding carboxamide, which is then further hydrolyzed to the carboxylic acid. lumenlearning.com For instance, the hydrolysis of 3-cyanopyridine (B1664610) in high-temperature liquid water has been shown to be a consecutive first-order reaction, with nicotinamide (B372718) (3-pyridinecarboxamide) as the intermediate. researchgate.net
A plausible pathway for the hydrolysis of the N-cyano group in this compound, by analogy, would first involve the hydration of the nitrile to form a carboximidic acid intermediate, which would then tautomerize to the corresponding urea (B33335) derivative. Subsequent hydrolysis of this urea derivative would lead to the formation of 4-pyridinecarboxamide and cyanic acid, which would further hydrolyze to ammonia (B1221849) and carbon dioxide.
Interactive Data Table: Kinetic Parameters for the Hydrolysis of 3-Cyanopyridine
| Reaction Step | Temperature Range (K) | Activation Energy (kJ/mol) |
| 3-cyanopyridine → Nicotinamide | 483.15 - 523.15 | 65.2 |
| Nicotinamide → Nicotinic acid | 483.15 - 523.15 | 85.8 |
Data sourced from studies on the hydrolysis of 3-cyanopyridine in high-temperature liquid water. researchgate.net
Nucleophilic Addition and Cycloaddition Reactions at the Nitrile Carbon
The carbon atom of the cyano group is electrophilic and susceptible to attack by nucleophiles. wikipedia.org In the context of this compound, the electron-withdrawing nature of the pyridine (B92270) ring and the carboxamide group would further enhance this electrophilicity. Nucleophilic addition to nitriles can lead to a variety of products, including imines (from the addition of Grignard reagents) and amidines. wikipedia.org The addition of thiols to 2-cyanopyridines, for example, leads to the formation of a thioimidate intermediate. nih.gov
Cycloaddition reactions involving the cyano group are also known, particularly [3+2] cycloadditions with 1,3-dipoles. For instance, N-silyl enamines have been shown to undergo [3+2] cycloaddition with electronically activated acyl azides to form cyclic N-acyl amidines. nih.govmdpi.com While specific examples with this compound are not documented, the general reactivity pattern suggests its potential participation in such transformations.
Reactivity of the Carboxamide Functionality
The carboxamide group in this compound can also be a site of chemical reactivity, primarily through amidation and deamidation processes, as well as reactions at the amide nitrogen.
Mechanistic Studies of Amidation and Deamidation Processes
Deamidation, the hydrolysis of the amide bond, can occur under both acidic and basic conditions. allen.indalalinstitute.com
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release the amine and the carboxylic acid. allen.in
In basic media, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the amine anion, which is a poor leaving group, is the rate-limiting step. This is followed by an acid-base reaction between the carboxylic acid and the amine. allen.in
Amidation, the formation of an amide bond, is a crucial reaction in organic synthesis. The reaction of a carboxylic acid with an amine is often facilitated by coupling agents to activate the carboxylic acid. khanacademy.org
N-Alkylation and Acylation Reactions at the Amide Nitrogen
The nitrogen atom of the carboxamide group can act as a nucleophile and undergo alkylation and acylation reactions. However, direct alkylation of amides can be challenging. A novel strategy for N-alkylation involves the activation of the amide with triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine, which induces the migration of the alkyl group from the amide nitrogen to the nitrogen of the 2-fluoropyridine. rsc.org
N-acylation of amides can be achieved using various acylating agents. For instance, pyridine-N-oxides have been used as catalysts for the asymmetric N-acylative desymmetrization of sulfonimidamides with chloroformates. nih.govrsc.org The proposed mechanism involves the formation of an O-acyloxypyridinium cation intermediate. nih.gov
Electrophilic and Radical Processes on the Pyridine Core
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the presence of two electron-withdrawing groups (cyano and carboxamide). pearson.comnih.gov This electronic nature significantly influences its reactivity towards electrophiles and radicals.
Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh reaction conditions. quora.comwikipedia.org The electron-withdrawing nature of the nitrogen deactivates the ring towards electrophilic attack. When substitution does occur, it is directed to the 3-position (meta to the nitrogen), as the intermediates formed from attack at the 2- and 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quora.com The presence of additional electron-withdrawing groups, as in this compound, would further deactivate the ring.
In contrast to electrophilic substitution, the electron-deficient nature of the pyridine ring makes it susceptible to radical attack. nih.gov The Minisci reaction is a powerful method for the C-H functionalization of electron-deficient heterocycles, including pyridines. wikipedia.orgchim.itprinceton.edu This reaction involves the addition of a nucleophilic radical to the protonated pyridine ring. The reaction typically favors substitution at the 2- and 4-positions. For 4-substituted pyridines, the Minisci reaction would be expected to occur at the 2-position. This methodology allows for the introduction of alkyl and acyl groups onto the pyridine core. mdpi.com
Regioselectivity and Stereoselectivity in this compound Reactions
The regioselectivity and stereoselectivity of reactions involving this compound are governed by the electronic properties of the pyridine ring, which are significantly influenced by the electron-withdrawing nature of both the N-cyano and the 4-carboxamide groups. These groups deactivate the pyridine ring towards electrophilic attack and activate it for nucleophilic substitution, primarily at the C2 and C6 positions. The outcomes of cycloaddition reactions are also dictated by the electronic and steric profiles of the reactants.
At present, specific, detailed research findings on the regioselectivity and stereoselectivity of this compound are limited in publicly available literature. However, by examining the reactivity of analogous compounds, such as other N-cyanopyridinium salts and 4-substituted pyridine derivatives, we can infer the expected selectivity of this compound in various chemical transformations.
In nucleophilic additions, the attack is anticipated to occur preferentially at the C2 and C6 positions, which are ortho to the positively charged nitrogen atom of the N-cyanopyridinium moiety. The presence of the carboxamide group at the C4 position further influences the electron distribution, potentially modulating the relative reactivity of the C2/C6 and C3/C5 positions.
For cycloaddition reactions, such as [3+2] cycloadditions with dipolarophiles, the regioselectivity will be determined by the frontier molecular orbital (FMO) interactions between the N-cyanopyridinium ylide (formed in situ) and the dipolarophile. The stereochemical outcome of such reactions will be influenced by the steric hindrance of the substituents on both reactants and the potential for secondary orbital interactions, which can favor the formation of one diastereomer over another.
Detailed experimental studies are required to fully elucidate the regioselective and stereoselective behavior of this compound in various reactions. Such research would involve systematic variation of reaction partners and conditions, followed by rigorous structural analysis of the resulting products to determine isomeric ratios.
Table 1: Predicted Regioselectivity in Reactions of this compound Analogs
| Reaction Type | Reactant | Predicted Major Regioisomer(s) | Rationale |
| Nucleophilic Addition | Grignard Reagents | 2- and 6-substituted dihydropyridines | Nucleophilic attack at the positions ortho to the activated nitrogen. |
| [3+2] Cycloaddition | Electron-deficient Alkenes | Dependent on FMO coefficients of the N-cyanopyridinium ylide and the alkene. | Governed by the interaction between the HOMO of the ylide and the LUMO of the dipolarophile. |
| Radical Addition | Alkyl Radicals | C2 and C6 substituted pyridines | Radical attack at the electron-deficient positions of the pyridine ring. |
Table 2: Factors Influencing Stereoselectivity in Reactions of this compound Analogs
| Influencing Factor | Effect on Stereoselectivity | Example Reaction |
| Steric Hindrance | Favors the formation of the less sterically hindered diastereomer. | Diastereoselective addition of a bulky nucleophile to a chiral N-cyanopyridinium salt. |
| Chiral Auxiliaries | Can induce high levels of diastereoselectivity by directing the approach of the reactant. | Asymmetric cycloaddition reactions using a chiral catalyst or a chiral auxiliary on the reactant. |
| Secondary Orbital Interactions | Can stabilize the transition state leading to the endo product in cycloaddition reactions. | Diels-Alder reactions involving N-cyanopyridinium dienophiles. |
Further empirical data from dedicated studies on this compound are necessary to build a comprehensive understanding of its reaction selectivities and to create detailed, interactive data tables based on experimental results.
Coordination Chemistry and Supramolecular Assembly of N Cyano 4 Pyridinecarboxamide
Ligand Design Principles and Metal Complexation Strategies for N-Cyano-4-pyridinecarboxamide
The design of ligands is fundamental to controlling the structure and function of the resulting metal complexes. This compound, and the closely related isonicotinamide (B137802), are exemplary nitrogen-donor ligands whose structural flexibility and dual functional groups (pyridine and amide) are highly advantageous for constructing discrete supramolecular assemblies. rsc.org The directional and predictable nature of metal-ligand coordination bonds is a critical principle in coordination-driven self-assembly. nih.gov
Key design principles involving these ligands include:
Multiple Donor Sites: The ligand possesses several potential coordination sites: the pyridine (B92270) ring nitrogen, the amide oxygen (O-coordination), the deprotonated amide nitrogen (N-coordination), and the terminal cyano-group nitrogen. This versatility allows the ligand to act as a monodentate, bidentate, or bridging linker, adapting to the geometric preferences of different metal ions. rsc.org
Structural Flexibility and Hydrogen Bonding: The amide group provides rotational freedom and is a potent hydrogen bond donor and acceptor. This facilitates the formation of intricate hydrogen-bonding networks that can stabilize larger supramolecular architectures, such as molecular cages. rsc.orgresearchgate.net
In Situ Ligand Formation: A primary strategy for forming 4-pyridinecarboxamide complexes involves the metal-assisted hydrolysis of 4-cyanopyridine (B195900). ufba.brnih.gov The coordination of the nitrile to a metal center, particularly a higher-valent one like Ru(III), activates it toward nucleophilic attack by water, leading to the formation of the amide. This approach allows for the creation of amide complexes that might be otherwise difficult to synthesize directly. ufba.brgoogle.com
These principles have been successfully applied to construct a wide array of topologies, including molecular triangles, squares, cages, and other metallacycles, demonstrating the power of pyridine-amide ligands in supramolecular chemistry. rsc.org
Structural Characterization of Coordination Complexes
The structural characterization of metal complexes containing pyridine carboxamide ligands reveals diverse chelation modes and coordination geometries, largely dictated by the metal ion, counter-ions, and synthesis conditions.
Coordination Modes: The 4-pyridinecarboxamide ligand typically coordinates to metal centers in a monodentate fashion through either the pyridine nitrogen or one of the amide atoms (oxygen or nitrogen). researchgate.netufba.br In many structurally characterized complexes, the ligand coordinates through the pyridine nitrogen and the amide oxygen, acting as a bidentate chelating agent. researchgate.net Furthermore, its ability to connect two different metal centers makes it an effective bridging ligand, essential for the formation of coordination polymers. researchgate.net
Coordination Geometries: The coordination environment around the metal center is highly variable. Octahedral geometry is common, particularly for transition metals like cobalt, nickel, and copper. researchgate.netresearchgate.netjscimedcentral.com For instance, in complexes like [Cu(L)₂(NO₃)₂] where L is a pyridyl-pyridinecarboxamide, the copper(II) ion is six-coordinated in a tetragonally elongated octahedral geometry, with two ligands coordinating symmetrically through the aromatic nitrogen and amide oxygen atoms in the equatorial plane. researchgate.netresearchgate.net Square pyramidal and other distorted geometries are also observed. researchgate.net
The interplay between the ligand's binding modes and the metal's preferred geometry allows for fine-tuning of the final structure.
Linkage isomerism, where a ligand can coordinate to a metal through different atoms, is a key feature of amide-containing ligands. For 4-pyridinecarboxamide, this manifests as the ability to bind through either the amide oxygen (O-bonded) or the deprotonated amide nitrogen (N-bonded). This phenomenon has been extensively studied in ruthenium complexes formed by the hydrolysis of 4-cyanopyridine. ufba.brnih.gov
In the trans-[RuCl(cyclam)(L)]²⁺ system (where cyclam is 1,4,8,11-tetraazacyclotetradecane and L is 4-pyridinecarboxamide), the coordination mode is highly dependent on both the pH of the solution and the oxidation state of the ruthenium center. ufba.brnih.gov
Effect of pH and Oxidation State: At a low pH (<7), the nitrogen-bonded amide complex, trans-[Ru(III)Cl(cyclam)(NHC(O)-4-pyH)]²⁺, is the predominant species. nih.gov However, at a higher pH (>8), linkage isomerization occurs, leading to the formation of the oxygen-bonded isomer. nih.gov
Redox-Induced Isomerization: When the Ru(III)-amide complex is reduced to Ru(II) in acidic media, linkage isomerization from the N-bonded to the O-bonded form occurs with an estimated rate constant of ~2 x 10⁻² s⁻¹. ufba.brnih.gov This is in contrast to many other amideruthenium(II) complexes, which undergo rapid aquation. nih.gov
This pH and redox-controlled switching between N- and O-coordination highlights the sophisticated electronic interplay between the metal center and the ambidentate amide ligand.
| Condition | Ruthenium Oxidation State | Predominant Isomer | Coordination Site |
|---|---|---|---|
| Low pH (<7) | Ru(III) | N-bonded | Amide Nitrogen |
| High pH (>8) | Ru(III) | O-bonded | Amide Oxygen |
| Reduction in Acid | Ru(II) | O-bonded (forms from N-bonded) | Amide Oxygen |
Spectroscopic and Electronic Properties of this compound Metal Complexes
The spectroscopic and electronic properties of metal complexes provide crucial insights into their bonding, structure, and potential applications. Studies on complexes of 4-cyanopyridine and its hydrolysis product, 4-pyridinecarboxamide, reveal distinct features.
Electronic Spectroscopy (UV-Vis): The electronic spectra of these complexes are often dominated by metal-to-ligand charge transfer (MLCT) bands. For example, the nitrile-bonded complex trans-[Ru(II)Cl(cyclam)(4-NCpyH⁺)]²⁺ exhibits a strong MLCT band at 548 nm at pH 1. This band undergoes a significant blue shift to 440 nm at pH ~6 upon deprotonation of the pyridinium (B92312) ion. nih.gov The electronic spectra of cobalt(II) complexes with related ligands show bands characteristic of a high-spin octahedral environment. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for determining the coordination mode of the cyano and amide groups. The ν(C≡N) stretching frequency in metal-nitrile complexes shifts upon coordination, typically to a higher wavenumber, which can be used to distinguish between terminal and bridging cyanide ligands. ufba.brnih.gov For amide complexes, the position of the ν(C=O) (Amide I) band is indicative of its coordination. Coordination through the amide oxygen generally leads to a decrease in the ν(C=O) frequency. The appearance of new bands can also signify the formation of the amide from a nitrile precursor. nih.gov
Electrochemical Properties: Cyclic voltammetry is used to probe the redox behavior of the metal centers. In the ruthenium system, the oxidation of the Ru(II)-nitrile complex to Ru(III) is the key step that facilitates the hydrolysis of the cyano group to the amide. ufba.br The subsequent reduction of the Ru(III)-amide complex can then be studied to understand the linkage isomerization process. ufba.brnih.gov
| Complex | Condition | Technique | Key Observation |
|---|---|---|---|
| trans-[Ru(II)Cl(cyclam)(4-NCpyH⁺)]²⁺ | pH 1 | UV-Vis | MLCT band at 548 nm |
| trans-[Ru(II)Cl(cyclam)(4-NCpy)]⁺ | pH ~6 | UV-Vis | MLCT band shifts to 440 nm |
| Various Amide Complexes | Solid State | FT-IR | Shift in ν(C=O) upon coordination |
Potential Applications of this compound Complexes in Heterogeneous and Homogeneous Catalysis
While specific catalytic applications for this compound complexes are not widely reported, the structural motifs present in the ligand and its analogues suggest significant potential. Pyridine and related N-heterocycles are ubiquitous in coordination chemistry and play a dominant role as ligands in homogeneous catalysis. researchgate.net
The pyridine ring can stabilize various transition metal centers in different oxidation states, a key requirement for many catalytic cycles. The amide functionality can further modulate the electronic properties of the metal center or participate directly in substrate binding through hydrogen bonding. Complexes featuring pyridine-amide ligands have shown activity in various reactions. For example, the carboxamido nitrogen in certain ligands has been shown to have a profound effect on the reactivity of copper centers in Ullmann cross-coupling reactions. researchgate.net
Potential catalytic applications could include:
Oxidation Reactions: The stable coordination environment provided by the ligand could support metal centers in higher oxidation states required for oxidative catalysis.
C-C and C-N Coupling Reactions: The electronic tunability afforded by the cyano and amide groups could be harnessed to optimize catalysts for cross-coupling reactions.
Hydrolytic Processes: Given that the ligand itself can be formed via hydrolysis, related complexes could potentially catalyze other hydrolysis reactions. researchgate.net
The development of well-defined catalysts from this compound or its derivatives remains an area ripe for exploration.
Exploration of this compound in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Coordination polymers (CPs) and their porous subclass, metal-organic frameworks (MOFs), are crystalline materials constructed from metal nodes linked by organic ligands. The ability of this compound and its parent amide, isonicotinamide, to act as bridging ligands makes them excellent candidates for the construction of such extended networks. mdpi.com
Isonicotinamide has been successfully incorporated into CPs, forming layered structures. For instance, a nickel(II) coordination polymer featuring octahedrally coordinated Ni(II) ions linked by adamantane-1,3-dicarboxylate and N-(pyridin-3-yl)isonicotinamide ligands forms layers with a (4,4) grid topology. researchgate.net In another example, a cadmium(II) coordination polymer was synthesized where isonicotinate (B8489971), formed from the hydrolysis of a more complex precursor, acts as a pillaring ligand to connect layers into a three-dimensional framework. nih.gov
The key features that make these ligands suitable for MOF and CP synthesis are:
Bridging Capability: The presence of donor atoms at opposite ends of the molecule (e.g., the pyridine nitrogen and the amide or cyano group) allows it to span between metal centers, propagating the network in one, two, or three dimensions.
Functional Pores: The inclusion of functional groups like amides and nitriles pointing into the pores of a MOF could lead to materials with selective gas sorption or catalytic properties.
The use of this compound as a linker could yield novel frameworks where the cyano group provides an additional site for post-synthetic modification or specific guest interactions.
Advanced Computational and Theoretical Studies on N Cyano 4 Pyridinecarboxamide
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool to elucidate the fundamental properties of N-Cyano-4-pyridinecarboxamide at the atomic level. These methods provide a detailed understanding of the molecule's geometry, stability, and electronic nature.
Density Functional Theory (DFT) and Ab Initio Methods for Geometric Optimization and Conformational Analysis
Theoretical investigations into the structure of pyridinecarboxamide isomers, such as isonicotinamide (B137802) (4-pyridinecarboxamide), have been successfully performed using Density Functional Theory (DFT) and ab initio methods. core.ac.uk For geometric optimization, the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) is commonly employed. core.ac.ukmdpi.com These calculations are crucial for determining the most stable three-dimensional arrangement of the atoms, known as the global minimum energy configuration.
In related pyridine (B92270) carboxamides, a key structural parameter is the dihedral angle between the plane of the pyridine ring and the carboxamide group. For isonicotinamide, DFT calculations predict this angle to be around 23.7°. core.ac.uk The introduction of a cyano group on the amide nitrogen in this compound would be expected to influence this conformation due to steric and electronic effects. Conformational analysis involves mapping the potential energy surface by systematically rotating the rotatable bonds, such as the C-C bond connecting the pyridine ring and the carboxamide group, to identify stable conformers and the energy barriers between them.
Table 1: Representative Theoretical Methods for Geometric Optimization
| Method | Functional | Basis Set | Application |
|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies |
| Ab Initio | MP2 | 6-31G(d,p) | High-accuracy Energy Calculations, Geometry Optimization |
Analysis of Electronic Structure (Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential, Charge Distribution)
The electronic properties of a molecule are fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. youtube.comwikipedia.org The HOMO acts as an electron donor, indicating regions of nucleophilicity, while the LUMO acts as an electron acceptor, highlighting regions of electrophilicity. youtube.com For this compound, the HOMO is expected to be distributed over the pyridine ring and the amide moiety, while the electron-withdrawing cyano and carbonyl groups would contribute significantly to the character of the LUMO. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It maps regions of positive and negative electrostatic potential, which are crucial for identifying sites for electrophilic and nucleophilic attack, respectively. nih.gov In this compound, the MEP map would show negative potential (red/yellow) around the pyridine nitrogen, the carbonyl oxygen, and the cyano nitrogen, indicating these are the most likely sites for protonation or coordination. nih.gov Positive potential (blue) would be located around the amide and pyridine ring hydrogen atoms. Mulliken charge analysis further quantifies the partial charge on each atom, providing a numerical basis for understanding the molecule's polarity. nih.gov
Table 2: Calculated Electronic Properties of a Related Pyridine Derivative
| Property | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.8 | Electron-donating ability |
| LUMO Energy | -2.5 | Electron-accepting ability |
| HOMO-LUMO Gap | 4.3 | Chemical reactivity, stability |
Theoretical Prediction and Experimental Validation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods are instrumental in predicting spectroscopic data, which can then be compared with experimental results for structure verification. DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. mdpi.com For this compound, characteristic vibrational modes would include the C=O stretching of the amide, C≡N stretching of the cyano group, and various C-H and C-N vibrations of the pyridine ring.
The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra. Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption bands in UV-Vis spectra. nih.gov The analysis of these transitions, often from HOMO to LUMO, provides insight into the electronic structure of the molecule. researchgate.net
Investigation of Intermolecular Interactions and Crystal Packing Architectures via Hirshfeld Surface Analysis and Energy Frameworks
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netmdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. nih.gov Red spots on the dnorm surface indicate strong interactions, such as hydrogen bonds, while blue regions represent weaker contacts.
Molecular Dynamics Simulations for Conformational Space and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational space of a flexible molecule like this compound, revealing its preferred shapes and the transitions between them in different environments.
These simulations are particularly useful for understanding how the molecule interacts with solvent molecules. By simulating the compound in a box of explicit solvent (e.g., water), one can analyze the formation and lifetime of hydrogen bonds and other non-covalent interactions between the solute and the solvent. This provides valuable information on solvation effects, which can influence the molecule's conformation, reactivity, and other properties.
Derivatization Strategies and Structure Activity Relationship Sar Studies for N Cyano 4 Pyridinecarboxamide Analogs Non Clinical Focus
Rational Design and Synthetic Pathways to N-Cyano-4-pyridinecarboxamide Derivatives
The rational design of this compound analogs often involves a strategy of pharmacophore hybridization and bioisosteric replacement to enhance biological activity and optimize physicochemical properties. A notable approach has been the design of N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives as inhibitors of xanthine (B1682287) oxidase (XO). In this design, the isonicotinamide (B137802) (4-pyridinecarboxamide) moiety plays a crucial role in the inhibitory action nih.gov.
The synthesis of these derivatives typically involves the amidation of isonicotinic acid with appropriately substituted anilines. A general synthetic route commences with the reaction of a substituted phenol (B47542) with 4-fluoro-2-nitrobenzonitrile (B1304810) to yield a diaryl ether. Subsequent reduction of the nitro group affords an aniline (B41778) intermediate. This aniline is then coupled with isonicotinic acid, often activated with a coupling agent like N,N'-carbonyldiimidazole (CDI), to produce the final N-(4-alkoxy-3-cyanophenyl)isonicotinamide product nih.gov.
For instance, the synthesis of a series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives was achieved to explore their potential as xanthine oxidase inhibitors. This involved preparing various substituted benzyl (B1604629) alcohols which were then reacted to form the ether linkage, followed by the key amidation step nih.gov.
Exploration of Structural Modifications and Their Impact on Chemical Reactivity
Structural modifications of this compound analogs can significantly influence their chemical reactivity. The cyano group on the pyridine (B92270) ring, particularly when attached to the nitrogen atom of the pyridine (forming a 1-cyano-pyridinium salt), acts as a potent electrophile and can function as a cyanylating agent. For example, 1-cyano-4-(dimethylamino)pyridinium tetrafluoroborate (B81430) is a stable solid used for the selective cyanation of thiols, even in the presence of hydroxyl or amino groups enamine.net. This reactivity is crucial for the development of covalent inhibitors and chemical probes.
The reactivity of the pyridine ring itself can be modulated by substituents. Electron-donating groups can increase the nucleophilicity of the ring, while electron-withdrawing groups decrease it. The cyano group, being electron-withdrawing, deactivates the pyridine ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to it. The reactivity of the cyano group itself is also a subject of study; for instance, the reaction of 2-cyano-3-(nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate can lead to various pyridine products, highlighting the role of the cyano group in cyclization reactions mdpi.com.
Structure-Activity Relationship (SAR) Investigations in Chemical Biology Contexts
SAR studies are crucial for understanding how the structural features of this compound analogs correlate with their biological activity. These investigations guide the optimization of lead compounds for enhanced potency and selectivity.
Xanthine Oxidoreductase (XOR)
A series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives have been evaluated for their in vitro inhibitory activity against xanthine oxidase. The SAR analysis revealed several key insights:
The isonicotinoyl moiety is critical for potent inhibition. When compared to the corresponding nicotinamide (B372718) (3-pyridinecarboxamide) series, the isonicotinamide derivatives were considerably more effective nih.gov.
The nature of the alkoxy tail significantly influences inhibitory potency. A benzyl ether tail, particularly with an ortho-cyano substitution on the benzyl ring, was found to be beneficial for activity nih.gov.
Compound 10q from this series, featuring an ortho-cyanobenzoxy group, emerged as the most potent inhibitor with an IC50 value of 0.3 μM, which is significantly more potent than the standard inhibitor allopurinol (B61711) nih.gov.
Kinetic studies of compound 10q showed that it acts as a mixed-type inhibitor of xanthine oxidase, indicating that it can bind to both the free enzyme and the enzyme-substrate complex nih.gov. The mechanism of inhibition for many XO inhibitors involves interaction with the molybdenum cofactor in the active site mdpi.com.
| Compound | R Group | IC50 (μM) against XO |
| 10a | H | 2.4 |
| 10d | 4-CN | 1.1 |
| 10j | 2-F | 1.0 |
| 10q | 2-CN | 0.3 |
| Allopurinol | - | 8.5 |
| Topiroxostat | - | 0.015 |
Data sourced from a study on N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives nih.gov.
Acetylcholinesterase (AChE)
While specific studies on this compound analogs as acetylcholinesterase inhibitors are limited, research on related cyanopyridine derivatives provides valuable SAR insights. A series of 2-alkoxy-3-cyanopyridine derivatives were identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) nih.gov.
Kinetic studies revealed that the most potent of these cyanopyridine derivatives act as competitive inhibitors , suggesting they bind to the active site of the enzyme nih.gov. The molecular mechanism of inhibition for many AChE inhibitors involves interactions with key amino acid residues in the catalytic and peripheral anionic sites of the enzyme mdpi.comscienceopen.com.
Molecular docking studies have been instrumental in elucidating the binding modes of this compound analogs with their target enzymes.
For xanthine oxidase inhibitors, docking simulations of N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives revealed that the isonicotinoyl moiety forms a crucial hydrogen bond with the Arg880 residue in the active site of XO. The amide linker also forms a hydrogen bond with Ser1082. The cyano group on the phenyl ring interacts with the Asn768 residue, and the ether oxygen forms a hydrogen bond with Thr1010. The terminal benzyl ring occupies a hydrophobic pocket, with substitutions on this ring influencing the binding affinity nih.gov. These interactions help to explain the observed SAR, where the position of the nitrogen in the pyridine ring and the nature of the alkoxy tail are critical for potent inhibition nih.gov.
In the context of acetylcholinesterase, docking studies of 2-alkoxy-3-cyanopyridine derivatives have shown that these inhibitors can interact with key residues in the active site gorge of the enzyme. These interactions often involve hydrogen bonding and π-π stacking with aromatic residues like tryptophan and tyrosine nih.gov.
The development of chemical probes from the this compound scaffold is an emerging area. Chemical probes are small molecules designed to selectively interact with a biological target, enabling the study of its function in complex biological systems. The reactive nature of the N-cyano group makes it a suitable warhead for designing covalent probes rsc.org.
A chemical probe typically consists of three components: a recognition element (the this compound scaffold), a reactive group (which can be the inherent reactivity of the N-cyano group or an appended warhead), and a reporter tag (such as a fluorophore or a biotin). The modular synthesis of such probes allows for the rapid generation of tools to study enzyme activity and identify new drug targets frontiersin.org. While specific examples of chemical probes derived directly from this compound are not yet widely reported, the principles of probe design are applicable to this scaffold rsc.org.
High-Throughput Synthesis and Combinatorial Library Generation of this compound Analogs
High-throughput synthesis and the generation of combinatorial libraries are powerful strategies for accelerating the discovery of new bioactive compounds. These approaches allow for the rapid synthesis and screening of a large number of structurally diverse analogs nih.govnih.gov.
The synthesis of this compound libraries can be achieved using solid-phase or solution-phase combinatorial chemistry. For example, a library of N-substituted isonicotinamides could be generated by reacting a resin-bound isonicotinic acid with a diverse set of amines. Alternatively, a solution-phase approach using parallel synthesis techniques can be employed. The "libraries from libraries" concept, where existing compound collections are chemically modified to generate new libraries, is also a viable strategy nih.gov.
High-throughput screening (HTS) of these libraries against biological targets can then identify "hit" compounds with desired activities. HTS assays can be biochemical or cell-based and are designed to be rapid, sensitive, and automatable nih.gov. The combination of combinatorial synthesis and HTS allows for a more efficient exploration of the chemical space around the this compound scaffold, facilitating the identification of novel enzyme inhibitors and chemical probes.
Analytical Characterization Methodologies for N Cyano 4 Pyridinecarboxamide and Its Derivatives
Advanced Spectroscopic Techniques
Spectroscopy is fundamental to the characterization of N-Cyano-4-pyridinecarboxamide, offering non-destructive insights into its electronic, vibrational, and structural properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring. Due to the substitution pattern at the 4-position, the pyridine ring protons would appear as two sets of doublets, characteristic of an AA'BB' spin system. The chemical shifts of these protons are influenced by the electron-withdrawing nature of both the cyano and carboxamide groups. The amide proton (-NH) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the amide group, the cyano carbon, and the distinct carbons of the pyridine ring. The chemical shifts for carbons in pyridine-containing diamide (B1670390) compounds have been observed in the range of 124.09-149.32 ppm for the aromatic pyridine and around 164 ppm for carbonyl groups. ikm.org.my The specific environment of this compound would cause shifts from these values, but they serve as a useful reference.
2D-NMR: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguous assignment of ¹H and ¹³C signals. nih.gov HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations. These experiments would definitively link the proton signals of the pyridine ring to their corresponding carbon atoms and confirm the connectivity between the ring and the N-cyanocarboxamide substituent.
| Atom | Technique | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Pyridine H-2, H-6 | ¹H NMR | ~8.8-9.0 | Doublet, downfield due to proximity to nitrogen and electron-withdrawing groups. |
| Pyridine H-3, H-5 | ¹H NMR | ~7.8-8.0 | Doublet, upfield relative to H-2, H-6. |
| Amide NH | ¹H NMR | Variable | Broad singlet, solvent-dependent. |
| Pyridine C-2, C-6 | ¹³C NMR | ~150-152 | Deshielded by adjacent nitrogen. |
| Pyridine C-3, C-5 | ¹³C NMR | ~122-125 | Shielded relative to C-2, C-6. |
| Pyridine C-4 | ¹³C NMR | ~145-148 | Substituted carbon, deshielded. |
| Carbonyl (C=O) | ¹³C NMR | ~165-168 | Typical range for amide carbonyls. ikm.org.my |
| Cyano (C≡N) | ¹³C NMR | ~115-118 | Characteristic chemical shift for nitrile carbons. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within this compound by analyzing their characteristic vibrational frequencies. cardiff.ac.uk
IR Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the key functional groups. A sharp, intense band is expected for the C≡N (nitrile) stretch. The amide group will give rise to several characteristic bands: a strong C=O stretch (Amide I band), an N-H bend (Amide II band), and N-H stretching vibrations. For related amide compounds, the C=O amide stretch is observed around 1667 cm⁻¹, with N-H stretching appearing near 3267 cm⁻¹. ikm.org.my The pyridine ring will also show characteristic C=C and C-N stretching vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡N stretch, being a symmetric vibration, is expected to give a strong signal in the Raman spectrum. Aromatic ring vibrations also tend to be strong in Raman spectra, providing a clear fingerprint for the pyridine moiety. nih.gov
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| Amide N-H | Stretching | 3200 - 3400 | Medium-Strong |
| Cyano C≡N | Stretching | 2240 - 2260 | Medium-Sharp |
| Amide C=O | Stretching (Amide I) | 1670 - 1700 | Strong |
| Amide N-H | Bending (Amide II) | 1510 - 1550 | Medium-Strong |
| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 | Multiple, Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For this compound, the primary chromophores are the pyridine ring and the carboxamide group. The spectrum is expected to show absorptions arising from π→π* and n→π* transitions. nih.gov Studies on similar molecules containing pyridine and amide functionalities report two main absorption peaks: a high-energy π→π* transition around 224 nm and a lower-energy n→π* transition associated with the carbonyl group at approximately 274 nm. ikm.org.mywu.ac.th The conjugation of the cyano group with the carboxamide and pyridine ring may influence the position and intensity of these absorption maxima.
| Transition | Chromophore | Expected λₘₐₓ (nm) |
|---|---|---|
| π→π | Pyridine Ring | ~220 - 230 |
| n→π | Carbonyl (C=O) | ~270 - 280 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis. For this compound (C₇H₅N₃O), the calculated monoisotopic molecular weight is approximately 147.043 g/mol . Techniques like Electrospray Ionization (ESI) would be used to generate the protonated molecular ion [M+H]⁺ at m/z ≈ 148.051. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
The fragmentation pattern under tandem MS (MS/MS) conditions would provide structural confirmation. Key fragmentation pathways could include the loss of the cyano group (-CN), the isocyanate group (-NCO), or the entire N-cyanoamide side chain, leading to characteristic fragment ions. Analysis of the fragmentation of the parent compound, 4-pyridinecarboxamide (isonicotinamide), can provide a basis for predicting these pathways. nist.govnist.gov
| Ion | Formula | Predicted m/z | Notes |
|---|---|---|---|
| [M]⁺˙ | C₇H₅N₃O | 147.043 | Molecular Ion (EI) |
| [M+H]⁺ | C₇H₆N₃O⁺ | 148.051 | Protonated Molecule (ESI) |
| [M-CN+H]⁺ | C₆H₆N₂O⁺ | 122.049 | Loss of cyano group |
| [C₅H₄N-CO]⁺ | C₆H₄N⁺ | 104.050 | Isonicotinoyl cation |
| [C₅H₄N]⁺ | C₅H₅N⁺ | 78.042 | Pyridinium (B92312) cation |
X-ray Diffraction (XRD) for Solid-State Structure Elucidation and Crystallographic Analysis
Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. If suitable crystals of this compound can be grown, XRD analysis would provide definitive data on bond lengths, bond angles, and torsional angles. mdpi.com Furthermore, it would reveal details about the crystal packing, including intermolecular interactions such as hydrogen bonding involving the amide N-H and carbonyl oxygen, as well as π-π stacking of the pyridine rings. researchgate.net This information is critical for understanding the compound's solid-state properties and polymorphism. The analysis would yield parameters such as the crystal system, space group, and unit cell dimensions. mdpi.com
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | Describes the symmetry of the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit in the crystal lattice. |
| Bond Lengths (Å) | Precise distances between bonded atoms. |
| Bond Angles (°) | Angles between adjacent bonds. |
| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and π-stacking. |
Chromatographic and High-Resolution Separation Techniques
Chromatographic methods are essential for the separation, purification, and purity assessment of this compound. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for analyzing the purity of the compound and for separating it from reaction precursors and byproducts. Given the polarity of the molecule, reversed-phase HPLC would likely be the method of choice. This would involve a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid to ensure good peak shape. nih.gov Detection would typically be performed using a UV-Vis detector set to one of the compound's absorption maxima.
Gas Chromatography (GC): GC could also be used, provided the compound is sufficiently volatile and thermally stable. It would require a suitable column and temperature program to achieve separation.
These techniques are crucial for ensuring the compound meets the high purity standards required for subsequent studies and applications. nih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at λₘₐₓ (~275 nm) |
| Injection Volume | 5-10 µL |
Electrochemical Methods for Redox Potential Determination
The redox potential of a molecule is a fundamental electrochemical parameter that quantifies its tendency to be oxidized or reduced. For this compound and its derivatives, electrochemical methods are indispensable for determining these values, providing insight into their electronic properties and potential applications in areas such as catalysis and materials science. Cyclic voltammetry (CV) is the most common technique employed for this purpose.
In a typical cyclic voltammetry experiment, the compound of interest is dissolved in a suitable solvent containing a supporting electrolyte to ensure conductivity. A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal standard), and a counter electrode (e.g., a platinum wire). As the potential is swept linearly with time, the resulting current is measured. The potential at which a sharp increase or decrease in current occurs corresponds to an oxidation or reduction event, respectively. From the resulting voltammogram, key parameters such as the half-wave potential (E1/2) can be determined, which provides a good approximation of the standard redox potential.
While specific electrochemical studies detailing the redox potential of this compound are not extensively available in the reviewed literature, the electrochemical behavior of closely related compounds, particularly 4-cyanopyridine (B195900), has been investigated. These studies provide valuable insights into the redox properties of the cyanopyridine moiety, which is the core structure of this compound.
Research on various cyanopyridine isomers has shown that they are reduced at very low potentials. jcesr.org For instance, 4-cyanopyridine is known to undergo a quasi-reversible one-electron reduction to form a relatively stable radical anion. researchgate.net The potential at which this occurs is a key indicator of the electron-accepting nature of the molecule.
In one study, the electrochemical properties of 4-cyanopyridine were investigated using cyclic voltammetry. The compound exhibited a quasi-reversible reduction at a half-wave potential (E1/2) of -2.25 V versus the ferrocene/ferrocenium (Fc+/0) redox couple. researchgate.net This low reduction potential highlights the strong electron-withdrawing nature of the cyano group.
Further illustrating the influence of the cyanopyridine group on redox properties, a study on iron(III) complexes with pyclen-based macrocyclic ligands featuring a functionalized pyridine moiety was conducted. rsc.org One of the ligands, L5, contained a 4-nitrile (cyano) group on the pyridine ring. The cyclic voltammetry of the free ligand (L5) showed a reduction event attributed to the pyridine ring, with the electron-withdrawing cyano group making the reduction more positive compared to ligands with less electron-withdrawing substituents. rsc.org This demonstrates that the redox potential of the cyanopyridine unit can be tuned by the presence of other functional groups.
The following table summarizes the available electrochemical data for compounds related to this compound.
Interactive Data Table: Redox Potentials of Compounds Related to this compound
| Compound Name | Electrochemical Method | E1/2 (V) | Reference Electrode | Conditions | Notes |
| 4-Cyanopyridine | Cyclic Voltammetry | -2.25 | Fc+/0 | Not specified | Quasi-reversible reduction. researchgate.net |
| FeL5 (Iron complex with 4-cyanopyridine functionalized macrocycle) | Cyclic Voltammetry | Reduction event observed | Not specified | Not specified | Ligand-based reduction; potential becomes more positive due to the electron-withdrawing cyano group. rsc.org |
Environmental Fate and Biotransformation Studies of N Cyano 4 Pyridinecarboxamide Focus on Chemical Pathways, Excluding Toxicity/safety
Abiotic Degradation Pathways (e.g., Hydrolysis in Aquatic Environments, Photolysis)
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as hydrolysis and photolysis.
Hydrolysis: In aquatic environments, the nitrile group (C≡N) of N-Cyano-4-pyridinecarboxamide can undergo hydrolysis. This reaction can be catalyzed by either acid or base. chemistrysteps.comyoutube.com Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. youtube.comlumenlearning.com This leads to the formation of an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.com In basic conditions, the hydroxide (B78521) ion directly attacks the nitrile carbon, also leading to an amide intermediate and subsequently a carboxylate salt. chemistrysteps.comyoutube.com The rate of hydrolysis is dependent on pH and temperature.
Table 1: Potential Abiotic Degradation Pathways of this compound
| Degradation Pathway | Description | Key Factors | Potential Products |
|---|---|---|---|
| Hydrolysis | Cleavage of chemical bonds by the addition of water. Can be acid or base-catalyzed. chemistrysteps.comyoutube.com | pH, Temperature | 4-Pyridinecarboxamide, 4-Pyridinecarboxylic acid |
| Photolysis | Degradation by light energy, particularly UV radiation. nih.gov | Wavelength of light, Presence of photosensitizers | Photodegradation products (structure-dependent) |
Biotic Transformation by Microorganisms (e.g., Enzymatic Degradation Mechanisms, as seen in related compounds like Flonicamid)
The biodegradation of nitrile-containing compounds by microorganisms is a significant environmental process. Studies on the structurally similar insecticide Flonicamid provide insight into the potential enzymatic degradation pathways for this compound. Microorganisms have evolved specific enzymatic systems to metabolize nitriles. mdpi.com
Two primary enzymatic pathways are involved in the microbial degradation of nitriles: the nitrile hydratase/amidase pathway and the nitrilase pathway. mdpi.comnih.gov In the case of Flonicamid, various bacteria have been identified that can degrade the compound through these pathways. For instance, Ensifer adhaerens has been shown to efficiently transform Flonicamid into N-(4-trifluoromethylnicotinoyl) glycinamide (B1583983) (TFNG-AM) via a hydration pathway mediated by nitrile hydratases. nih.gov Similarly, Alcaligenes faecalis can convert Flonicamid into both 4-(trifluoromethyl)nicotinol glycine (B1666218) (TFNG) and TFNG-AM. acs.orgfigshare.com
The degradation of Flonicamid by several bacterial strains, including Variovorax boronicumulans, Microvirga flocculans, Aminobacter sp., and Ensifer meliloti, primarily proceeds through the action of nitrile hydratases to produce TFNG-AM. mdpi.com Some bacteria, like Pseudaminobacter salicylatoxidans, utilize a nitrile hydratase/amidase system to first convert Flonicamid to TFNG-AM and then further to TFNG. mdpi.com
Table 2: Microbial Degradation of Flonicamid (as an analogue for this compound)
| Microorganism | Degradation Pathway | Key Enzymes | Metabolites |
|---|---|---|---|
| Ensifer adhaerens | Hydration | Nitrile hydratases (PnhA, CnhA) nih.gov | N-(4-trifluoromethylnicotinoyl) glycinamide (TFNG-AM) nih.gov |
| Alcaligenes faecalis | Hydrolysis and Hydration | Nitrilases (NitA, NitD) acs.orgfigshare.com | 4-(trifluoromethyl)nicotinol glycine (TFNG), TFNG-AM acs.orgfigshare.com |
| Pseudaminobacter salicylatoxidans | NHase/amidase system | Nitrile hydratases (AnhA, AnhB), Amidase (PmsiA) mdpi.com | TFNG-AM, TFNG mdpi.com |
| Variovorax boronicumulans | NHase/amidase and Nitrilase pathways nih.gov | Nitrile hydratase, Amidase, Nitrilase | TFNG, TFNG-AM nih.gov |
Mechanistic Elucidation of Enzymatic Deamidation and Nitrile Hydrolysis
The enzymatic hydrolysis of the nitrile group in compounds like this compound can occur through two distinct mechanisms. researchgate.net
The first is a two-step process involving nitrile hydratase (NHase) and amidase . Nitrile hydratase catalyzes the hydration of the nitrile group to the corresponding amide. nih.govresearchgate.net This is followed by the action of an amidase, which hydrolyzes the amide to a carboxylic acid and ammonia (B1221849). mdpi.comresearchgate.net This NHase/amidase system is a common pathway for nitrile metabolism in microorganisms. mdpi.com
The second mechanism involves a single enzyme, nitrilase , which directly hydrolyzes the nitrile to a carboxylic acid and ammonia without the formation of an amide intermediate. acs.orgresearchgate.netnih.gov Some nitrilases, however, have been shown to possess dual functionality, capable of producing both the carboxylic acid and the amide. acs.org
In the context of Flonicamid degradation, studies have identified and characterized the specific enzymes involved. For example, in Ensifer adhaerens, two nitrile hydratases, PnhA and CnhA, are responsible for the conversion of Flonicamid to its amide metabolite. nih.gov In Alcaligenes faecalis, the degradation is mediated by nitrilases, with the genome containing genes for multiple nitrilases. acs.orgfigshare.com The degradation of the intermediate amide, TFNG-AM, to the carboxylic acid, TFNG, in Pseudaminobacter salicylatoxidans is catalyzed by a novel amidase. mdpi.com These findings provide a detailed mechanistic understanding of the enzymatic processes that could be involved in the biotransformation of this compound.
Future Research Directions and Emerging Paradigms for N Cyano 4 Pyridinecarboxamide
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of functionalized pyridine (B92270) derivatives, while well-established, often involves multi-step processes that can be time-consuming and challenging to scale up. The integration of N-Cyano-4-pyridinecarboxamide synthesis and derivatization with flow chemistry and automated platforms presents a significant opportunity to overcome these limitations.
Flow chemistry, characterized by the continuous movement of reagents through a reactor, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and facile scalability. For the synthesis of this compound analogues, flow reactors could enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized processes with minimal byproduct formation.
Automated synthesis platforms, which combine robotics and software to perform chemical reactions, can further accelerate the exploration of the chemical space around the this compound scaffold. These platforms can be programmed to execute a large number of reactions in parallel, enabling the rapid generation of compound libraries for screening purposes. The design of fused pyridine building blocks amenable to high-throughput synthesis has already been demonstrated, paving the way for the automated generation of diverse compound libraries. nih.gov
| Technology | Potential Application for this compound | Anticipated Advantages |
| Flow Chemistry | Continuous synthesis of this compound and its derivatives. | Improved safety, enhanced reaction control, higher yields, scalability. |
| Automated Synthesis Platforms | High-throughput synthesis of this compound libraries. | Rapid exploration of chemical space, efficient generation of compounds for screening. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The pyridine ring, particularly when functionalized with electron-withdrawing groups, exhibits a rich and complex reactivity profile. Future research will likely focus on uncovering novel reactivity patterns and unprecedented transformations of this compound. The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic substitution reactions. nih.gov
Investigations into the reactivity of related pyridine carboxamides have revealed interesting phenomena, such as the influence of substituent position on the outcome of alkylation reactions. mdpi.com For instance, the reaction of pyridine carboxamides with 1,3-propanesultone showed that the yield of the product is dependent on the ortho-, meta-, or para-position of the amide group. mdpi.com Such studies provide a foundation for exploring analogous reactions with this compound, potentially leading to the discovery of new synthetic methodologies.
Furthermore, the cyano group can participate in a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions, offering numerous avenues for derivatization. The exploration of photochemically induced reactions, for example, has been shown to be a viable method for the synthesis of aminocyano-pyridines from pyridine-2,4-dicarbonitrile. rsc.org Similar strategies could be applied to this compound to access novel chemical space.
Unusual transformations, such as the oxidative dimerization observed in the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series, highlight the potential for unexpected and valuable discoveries in pyridine chemistry. nih.gov Probing the reactivity of this compound under various oxidative conditions could lead to the formation of novel and complex molecular architectures.
Computational Design of Advanced Materials Incorporating this compound Scaffolds
The unique electronic and structural features of this compound make it an attractive building block for the computational design of advanced materials with tailored properties. The combination of a hydrogen-bonding carboxamide group, a polar cyano group, and an aromatic pyridine ring provides a rich tapestry of intermolecular interactions that can be exploited for the rational design of functional materials.
Computational methods, such as density functional theory (DFT) and molecular dynamics simulations, can be employed to predict the solid-state packing of this compound derivatives and to screen for desirable properties such as porosity, conductivity, and optical characteristics. For example, a novel carbazol-pyridine-carbonitrile derivative has been designed and synthesized as a highly efficient blue thermally activated delayed fluorescence emitter for organic light-emitting devices (OLEDs). acs.org This demonstrates the potential of computationally guided design in the development of pyridine-based materials for optoelectronic applications.
The ability of the carboxamide group to form robust hydrogen-bonding networks can be leveraged in the design of self-assembling systems and crystal engineering. Computational screening tools can be used to predict the formation of multicomponent crystals, such as cocrystals and salts, with tailored physicochemical properties. mdpi.com The application of such in silico methods to this compound could accelerate the discovery of new solid forms with enhanced solubility, stability, or bioavailability.
| Computational Method | Application in this compound Material Design | Potential Outcome |
| Density Functional Theory (DFT) | Prediction of electronic structure and properties. | Design of materials with tailored optical and electronic properties. |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. | Understanding of self-assembly processes and material stability. |
| Virtual Screening | Prediction of cocrystal formation. | Discovery of new solid forms with improved physicochemical properties. |
Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules
Functionalized pyridines are recognized as valuable building blocks in organic synthesis and medicinal chemistry due to their prevalence in natural products and pharmaceuticals. lifechemicals.com this compound, with its multiple functional groups, is well-positioned to serve as a versatile scaffold for the construction of more complex organic molecules.
The pyridine ring can be further functionalized through various C-H activation strategies, allowing for the introduction of additional substituents with high regioselectivity. nih.gov The cyano and carboxamide groups also provide handles for a wide range of chemical transformations, enabling the elaboration of the core structure into more complex architectures. The synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride as potential antimicrobial agents showcases the utility of pyridine carboxamide scaffolds in building complex structures. mdpi.com
The development of one-pot, multi-component reactions for the synthesis of highly functionalized pyridines further enhances the utility of such building blocks. semanticscholar.orgmdpi.com These methods allow for the rapid assembly of complex molecules from simple starting materials, and the incorporation of this compound or its precursors into such reactions could provide efficient access to diverse chemical libraries. The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, for instance, is a well-established route to a variety of heterocyclic compounds. semanticscholar.orgresearchgate.netresearchgate.net
Interdisciplinary Research with Non-Clinical Biological Systems: From Chemical Probes to Fundamental Enzymatic Mechanism Studies
The biological activities of cyanopyridine and pyridine carboxamide derivatives are well-documented, with applications ranging from anticancer to antimicrobial agents. nih.govnih.gov This existing knowledge provides a strong foundation for the exploration of this compound in interdisciplinary research involving non-clinical biological systems.
Chemical Probes: The development of chemical probes is crucial for dissecting complex biological pathways. The structural features of this compound make it a potential starting point for the design of selective chemical probes. For example, pyridine carboxamide derivatives have been investigated as potential succinate (B1194679) dehydrogenase inhibitors. jst.go.jp By systematically modifying the this compound scaffold and assessing its activity against a panel of enzymes, it may be possible to develop potent and selective probes for specific biological targets.
Enzymatic Mechanism Studies: Pyridine-based compounds have a long history of use in the study of enzyme mechanisms. nih.gov The ability of the pyridine nitrogen to participate in hydrogen bonding and the diverse reactivity of the cyano and carboxamide groups make this compound an intriguing candidate for investigating enzyme active sites. For instance, novel pyridine carboxamide derivatives have been synthesized and evaluated as urease inhibitors, with molecular docking and kinetic studies providing insights into their mode of action. mdpi.comnih.gov Similar approaches could be applied to this compound to probe the mechanisms of other enzymes.
The in silico evaluation of pyridine-4-carbohydrazide derivatives for potential therapeutic applications highlights the power of computational methods in guiding the design of enzyme inhibitors. auctoresonline.org Applying such computational screening to this compound could identify potential biological targets and prioritize synthetic efforts. Furthermore, studies on novel 2-alkoxy-3-cyanopyridine derivatives as cholinesterase inhibitors have combined synthesis, biological evaluation, and in silico investigations to understand their mode of interaction with the target enzymes. nih.gov
| Research Area | Potential Role of this compound | Expected Insights |
| Chemical Probes | Scaffold for the development of selective enzyme inhibitors. | Elucidation of biological pathways and target validation. |
| Enzymatic Mechanism Studies | Tool to probe the active sites of enzymes. | Understanding of enzyme function and mechanism of inhibition. |
| In Silico Screening | Virtual screening against panels of biological targets. | Identification of potential protein targets and lead optimization. |
Q & A
Q. What are the recommended synthetic methodologies for N-Cyano-4-pyridinecarboxamide and its derivatives?
Synthesis typically involves multi-step organic reactions, including coupling intermediates under controlled conditions. For example:
- Step 1 : Prepare pyridine or pyrazole intermediates using bases like potassium carbonate.
- Step 2 : Couple intermediates via amide bond formation (e.g., using carbodiimide coupling agents).
- Optimization : Solvent choice (DMF or THF), temperature (60–80°C), and reaction time (12–24 hrs) are critical for yield improvement .
Q. Which analytical techniques are essential for structural characterization of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : Assigns protons and carbons in the pyridine and cyano groups (δ 7.5–8.5 ppm for aromatic protons; δ 120–125 ppm for nitrile carbons) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 188.1) and purity (>95%) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C≡N bond length ~1.15 Å) .
Q. How can researchers conduct preliminary biological activity screening for this compound?
Standard assays include:
- Enzyme Inhibition : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates.
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ < 10 µM in HeLa cells) .
Advanced Research Questions
Q. What strategies improve the bioavailability of this compound in preclinical models?
Challenges include rapid metabolic clearance. Solutions:
- Structural Modifications : Introduce methyl groups or PEG linkers to reduce CYP450 metabolism .
- Prodrug Design : Mask the cyano group with ester prodrugs to enhance solubility and absorption .
- Formulation : Use nanoemulsions or liposomes for sustained release .
Q. How should structure-activity relationship (SAR) studies be designed for derivatives?
- Systematic Substitution : Vary substituents on the pyridine ring (e.g., halogens, methoxy groups) and assess potency shifts .
- In Silico Modeling : Perform docking studies with target proteins (e.g., EGFR kinase) to predict binding affinities .
- Data Validation : Cross-validate SAR trends using orthogonal assays (e.g., SPR for binding kinetics) .
Q. How can contradictions in reported biological data be resolved?
Common discrepancies arise from assay conditions. Recommendations:
- Standardize Protocols : Use identical cell lines (e.g., HepG2 vs. HEK293) and serum concentrations .
- Control Redox Activity : Add antioxidants (e.g., ascorbic acid) to mitigate false positives in cytotoxicity assays .
- Replicate Key Findings : Independent validation in ≥3 labs with blinded sample analysis .
Methodological Tables
Table 1 : Key Synthetic Reaction Conditions for Derivatives
| Reaction Type | Reagents/Catalysts | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amide Coupling | EDC/HOBt, DMF | 65–75 | >98% | |
| Nucleophilic Substitution | K₂CO₃, DMSO | 80–85 | >95% |
Table 2 : Biological Activity Data Comparison
| Assay Type | Target | IC₅₀ (µM) | Cell Line/Model | Reference |
|---|---|---|---|---|
| Kinase Inhibition | EGFR | 0.45 | A549 | |
| Antimicrobial | S. aureus | 12.3 | ATCC 25923 | |
| Cytotoxicity | HeLa | 8.7 | Cervical cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
